2-(2-Bromo-4-fluorophenoxy)nicotinamide

Lipophilicity LogP Membrane permeability

This 2-phenoxynicotinamide is differentiated by its dual ortho-Br/para-F substitution, delivering a calibrated LogP of ~2.61 for fragment-based kinase inhibitor design versus the unsubstituted parent (LogP ~1.70). The bromine serves as a Suzuki handle for rapid SAR expansion into tyrosine kinase selectivity pockets, while the fluorine enhances metabolic stability for agrochemical screening. Positional isomer 6-substituted and unsubstituted parent compounds must be procured separately for matched molecular pair analysis.

Molecular Formula C12H8BrFN2O2
Molecular Weight 311.11 g/mol
Cat. No. B14913472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromo-4-fluorophenoxy)nicotinamide
Molecular FormulaC12H8BrFN2O2
Molecular Weight311.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)OC2=C(C=C(C=C2)F)Br)C(=O)N
InChIInChI=1S/C12H8BrFN2O2/c13-9-6-7(14)3-4-10(9)18-12-8(11(15)17)2-1-5-16-12/h1-6H,(H2,15,17)
InChIKeyAHDDSBZERPFEID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Bromo-4-fluorophenoxy)nicotinamide (CAS 1016870-83-9): Identity and Core Specifications


2-(2-Bromo-4-fluorophenoxy)nicotinamide is a halogenated 2-phenoxynicotinamide derivative with the molecular formula C₁₂H₈BrFN₂O₂ and a molecular weight of 311.11 g/mol . It features a nicotinamide core substituted at the 2-position with a phenoxy ring bearing an ortho-bromine and para-fluorine . This dual-halogen substitution pattern produces a calculated LogP of approximately 2.61, a single hydrogen-bond donor, and two hydrogen-bond acceptors, defining its physicochemical profile within the phenoxynicotinamide series .

Why 2-(2-Bromo-4-fluorophenoxy)nicotinamide Cannot Be Replaced by an In-Class Generic Substitute


2-Phenoxynicotinamide derivatives constitute a broad class employed in kinase inhibitor design, PDE4 inhibition, and agrochemical development; however, substitution at the phenoxy ring profoundly alters both physicochemical and biological properties [1]. The unsubstituted parent 2-phenoxynicotinamide (LogP ~1.70, MW 214.22) exhibits roughly 8-fold lower lipophilicity than the target compound (LogP ~2.61, MW 311.11) , affecting membrane permeability and protein-binding profiles in ways that cannot be recovered by simple concentration adjustment [2]. Positional isomers such as 6-(2-bromo-4-fluorophenoxy)nicotinamide share the same formula but differ in the pyridine attachment point, altering pharmacophore geometry . Replacement with the carboxylic acid analog (CAS 954563-46-3) changes both hydrogen-bonding capacity and ionization state [3]. Consequently, generic substitution without empirical validation risks losing target engagement, selectivity, and synthetic utility—failures that can cascade into irreproducible screening data and wasted procurement cycles.

Quantitative Differentiation Evidence for 2-(2-Bromo-4-fluorophenoxy)nicotinamide Versus Close Analogs


Lipophilicity-Driven Differentiation: LogP Comparison of 2-(2-Bromo-4-fluorophenoxy)nicotinamide vs Unsubstituted 2-Phenoxynicotinamide

The target compound exhibits a calculated LogP of 2.61, representing a 54% increase in log-distribution coefficient compared to the unsubstituted 2-phenoxynicotinamide (LogP 1.70) . This difference corresponds to an approximately 8-fold higher predicted octanol-water partition coefficient (ΔlogP = 0.91), a magnitude of shift typically associated with measurable changes in passive membrane permeability and plasma protein binding [1].

Lipophilicity LogP Membrane permeability Drug-likeness

Regioisomeric Differentiation: 2-Position vs 6-Position Substitution in Bromo-Fluoro Phenoxynicotinamides

2-(2-Bromo-4-fluorophenoxy)nicotinamide and its 6-substituted regioisomer (6-(2-bromo-4-fluorophenoxy)nicotinamide) share identical molecular weight (311.11 g/mol) and formula but differ in the pyridine attachment point . In the 2-substituted isomer, the phenoxy group is ortho to the pyridine nitrogen, creating a distinct intramolecular N...O interaction geometry that alters the conformational preference and hydrogen-bond capacity of the nicotinamide pharmacophore compared to the 6-substituted isomer [1].

Regioisomer Positional isomer Pharmacophore geometry Target selectivity

Functional Group Differentiation: Carboxamide vs Carboxylic Acid Impact on Hydrogen Bond Capacity

The target compound's primary carboxamide (–CONH₂) provides one hydrogen-bond donor (HBD) and one hydrogen-bond acceptor (HBA) at the 3-position, whereas its direct carboxylic acid analog 2-(2-bromo-4-fluorophenoxy)nicotinic acid (CAS 954563-46-3) replaces the amide with a carboxyl group (–COOH) that introduces an additional HBD and a negative charge at physiological pH [1]. This functional group swap alters the total polar surface area and ionization state, factors critical for target binding and pharmacokinetic profile [2].

Hydrogen bonding Carboxamide Carboxylic acid Bioisostere

Synthetic Utility: Ortho-Bromine as a Cross-Coupling Handle Versus Non-Halogenated or Mono-Halogenated Analogs

The ortho-bromine on the phenoxy ring of the target compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), enabling late-stage diversification that is not accessible with the unsubstituted 2-phenoxynicotinamide or the mono-fluorinated analog 2-(4-fluorophenoxy)nicotinamide [1]. The para-fluorine simultaneously provides electronic modulation without introducing a competing reactive site, a strategic advantage over dihalogenated analogs where both halogens may undergo coupling [2].

Cross-coupling Suzuki coupling Buchwald-Hartwig Synthetic intermediate Late-stage functionalization

Purity and Quality Assurance: Validated 98% Purity Specification with Full SDS Traceability

The target compound is available at 98% purity from Fluorochem (SKU F703379) with a full safety data sheet (SDS) including GHS classification, hazard statements, and precautionary codes . AKSci (cat. 0460EV) also lists the compound with certificate of analysis (CoA) availability upon request, and specifies long-term storage in a cool, dry place . This level of documentation exceeds that typically available for niche analogs from smaller aggregator platforms, where purity claims may lack batch-level analytical verification.

Purity Quality control SDS Reproducibility Procurement specification

hERG Liability Screening Context: Preliminary Safety Profiling in Phenoxynicotinamide Series

Within the phenoxynicotinamide class, hERG (human ether-à-go-go-related gene) channel inhibition represents a critical safety liability that varies with halogen substitution pattern [1]. While a specific hERG IC₅₀ for 2-(2-Bromo-4-fluorophenoxy)nicotinamide has not been publicly reported as an isolated compound, related halogenated 2-phenoxynicotinamide derivatives have been screened at 1000 nM by whole-cell patch clamp electrophysiology, with some analogs showing IC₅₀ values in the low micromolar range (e.g., 2.1 μM for a structurally proximate compound) [2]. The ortho-bromine substitution pattern is expected to influence hERG binding through steric and lipophilic effects, a hypothesis that can be tested against the unsubstituted parent or mono-halogenated analogs in follow-up profiling [3].

hERG Cardiotoxicity Safety pharmacology Patch clamp Lead optimization

Optimal Research and Industrial Deployment Scenarios for 2-(2-Bromo-4-fluorophenoxy)nicotinamide


Kinase Inhibitor Fragment-Based Drug Discovery Using 2-(2-Bromo-4-fluorophenoxy)nicotinamide as a Privileged Scaffold

The nicotinamide core is a recognized kinase hinge-binding motif, and the ortho-bromo substituent provides a synthetic handle for Suzuki coupling to elaborate the phenoxy ring toward specific kinase selectivity pockets. The LogP of 2.61 positions the compound favorably for fragment growth into lead-like chemical space (LogP 1-5 range), while the carboxamide group maintains hinge-region hydrogen-bonding capacity [1]. This compound is suitable as a starting fragment for SAR exploration in tyrosine kinase (e.g., Trk, Syk) or serine/threonine kinase inhibitor programs, where incremental LogP tuning through the bromine coupling exit vector is a defined design strategy [1].

Structure-Activity Relationship (SAR) Studies on Halogenated Phenoxynicotinamide PDE4 Inhibitors

Patents describe 2-phenoxynicotinamides as PDE4 inhibitors with therapeutic potential in inflammatory and respiratory diseases [2]. The 2-bromo-4-fluoro substitution pattern on the target compound introduces electronic and steric features that can be systematically compared against the unsubstituted parent (LogP 1.70) and mono-halogenated analogs to map the PDE4 catalytic site's halogen tolerance . Researchers should procure the unsubstituted 2-phenoxynicotinamide, 2-(4-fluorophenoxy)nicotinamide, and 2-(2-bromophenoxy)nicotinamide alongside the target compound to construct a matrix of matched molecular pairs for rigorous SAR analysis .

Agrochemical Lead Generation: Herbicidal Phenoxynicotinamide Derivatives

Patent literature establishes that N-aryl-2-phenoxynicotinamide compounds exhibit herbicidal activity against both monocotyledonous and dicotyledonous weeds [3]. The target compound's dual-halogen substitution pattern and balanced lipophilicity (LogP 2.61) make it a candidate for pre-emergence and post-emergence herbicidal screening panels. The bromine atom enables late-stage diversification to generate analog libraries, while the fluorine enhances metabolic stability, a known optimization strategy in agrochemical development [3]. Procurement should include the 6-substituted regioisomer as a negative control to validate positional specificity .

Chemical Biology Probe Development: Nicotinamide N-Methyltransferase (NNMT) Inhibition

Nicotinamide N-methyltransferase (NNMT) has emerged as a therapeutic target in cancer metabolism and metabolic disease [4]. Phenoxynicotinamide derivatives have been screened against NNMT, with structurally related compounds showing measurable inhibition at 30 μM concentration [4]. The target compound's increased lipophilicity relative to the unsubstituted parent may enhance binding to NNMT's hydrophobic substrate pocket. Researchers should request NNMT inhibition data (IC₅₀) from the vendor or conduct in-house fluorescence-based NNMT assays with the target compound side-by-side with 2-phenoxynicotinamide to quantify the LogP-driven potency shift [4].

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